Cas no 1361802-28-9 ((3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)

(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid is a fluorinated biphenyl acetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring dichloro and fluoro substituents on the biphenyl core, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The acetic acid moiety provides a functional handle for further derivatization, enabling the development of targeted molecules. This compound exhibits stability under standard conditions, facilitating handling and storage. Its distinct substitution pattern may contribute to unique electronic and steric properties, offering advantages in the design of enzyme inhibitors or receptor modulators. Suitable for use in controlled laboratory environments with proper safety protocols.
(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid structure
1361802-28-9 structure
商品名:(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
CAS番号:1361802-28-9
MF:C14H9Cl2FO2
メガワット:299.124465703964
CID:4993733

(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid 化学的及び物理的性質

名前と識別子

    • (3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
    • インチ: 1S/C14H9Cl2FO2/c15-10-5-4-9(6-11(10)16)14-8(7-13(18)19)2-1-3-12(14)17/h1-6H,7H2,(H,18,19)
    • InChIKey: HCGNVQBPTXITJR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1C(=CC=CC=1CC(=O)O)F)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 37.3

(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011007918-500mg
(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
1361802-28-9 97%
500mg
815.00 USD 2021-07-05
Alichem
A011007918-1g
(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
1361802-28-9 97%
1g
1,504.90 USD 2021-07-05
Alichem
A011007918-250mg
(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
1361802-28-9 97%
250mg
499.20 USD 2021-07-05

(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid 関連文献

(3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acidに関する追加情報

Introduction to (3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic Acid

The compound (3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid, with the CAS number 1361802-28-9, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The substitution pattern on the biphenyl system includes chlorine atoms at the 3' and 4' positions, a fluorine atom at the 6 position, and an acetic acid group attached at the 2 position. These substituents contribute to the compound's distinct chemical properties and potential applications.

Recent studies have highlighted the importance of biphenyl derivatives in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The presence of halogen atoms (chlorine and fluorine) in this compound enhances its electronic properties, making it a promising candidate for applications in optoelectronic devices. For instance, research published in Advanced Materials has demonstrated that biphenyl-containing molecules can significantly improve the efficiency of organic light-emitting diodes (OLEDs) due to their ability to modulate electronic transitions.

The synthesis of (3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid involves a multi-step process that typically begins with the preparation of the biphenyl core. This is followed by selective substitution reactions to introduce the chlorine, fluorine, and acetic acid groups. The exact synthetic pathway may vary depending on the desired regioselectivity and scalability of the process. Researchers have explored various methodologies, including Suzuki coupling reactions and Friedel-Crafts acylation, to optimize the synthesis of this compound.

In terms of physical properties, this compound exhibits a high melting point due to its rigid biphenyl structure and strong intermolecular hydrogen bonding from the acetic acid group. Its solubility in organic solvents is moderate, which makes it suitable for use in organic synthesis and as a precursor for more complex molecules. Additionally, spectroscopic studies have revealed that the compound displays distinct UV-vis absorption bands, which are indicative of its aromaticity and conjugation within the biphenyl system.

The application of (3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid extends beyond traditional chemical uses. Recent advancements in nanotechnology have explored its potential as a building block for self-assembling monolayers on surfaces. These monolayers can be employed in sensors and catalytic systems due to their high stability and tailored surface properties. Furthermore, preliminary biological assays have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in drug discovery.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies conducted under simulated environmental conditions indicate that it undergoes slow photodegradation under UV light, primarily through cleavage of the C-F bond. This information is vital for determining its persistence in natural ecosystems and guiding best practices for its disposal.

In conclusion, (3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid represents a versatile platform for exploring novel chemical functionalities. Its unique structure and tunable properties make it an attractive candidate for diverse applications across multiple disciplines. As research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.

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